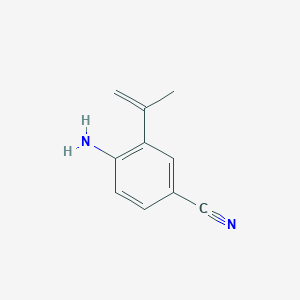
4-Amino-3-(prop-1-en-2-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-(prop-1-en-2-yl)benzonitrile is an organic compound with the molecular formula C10H10N2 It is characterized by the presence of an amino group, a prop-1-en-2-yl group, and a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(prop-1-en-2-yl)benzonitrile typically involves the reaction of 4-nitro-3-(prop-1-en-2-yl)benzonitrile with a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the palladium catalyst. The reaction mixture is then subjected to hydrogen gas under controlled conditions to ensure efficient conversion to the target compound. The product is subsequently purified through distillation or recrystallization.
化学反应分析
Types of Reactions
4-Amino-3-(prop-1-en-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
4-Amino-3-(prop-1-en-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Amino-3-(prop-1-en-2-yl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-Amino-3-(prop-1-en-2-yl)benzonitrile hydrochloride
- 4-Nitro-3-(prop-1-en-2-yl)benzonitrile
- 4-Amino-3-(prop-1-en-2-yl)benzamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
生物活性
4-Amino-3-(prop-1-en-2-yl)benzonitrile, also known as 4-Amino-3-prop-1-en-2-ylbenzonitrile, is an organic compound with significant biological activity that has been the subject of various research studies. This article explores its chemical properties, biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C11H12N2 and a molecular weight of approximately 172.23 g/mol. Its structure features a benzonitrile moiety with an amino group at the para position, a prop-1-en-2-yl substituent at the ortho position, and a methyl group at the meta position. These functional groups contribute to its unique chemical properties and potential biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly as an inhibitor of nicotinamide N-methyltransferase (NNMT) . NNMT plays a crucial role in metabolic processes and has been implicated in various diseases, including cancer. The compound's ability to interact with the active site of NNMT suggests its potential as a therapeutic agent in metabolic disorders.
Key Biological Activities
- NNMT Inhibition : Studies show that this compound effectively binds to NNMT, leading to significant inhibition. This interaction is critical for developing new drugs targeting metabolic diseases.
- Antimicrobial Properties : The hydrochloride salt form of the compound has demonstrated antimicrobial activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
- Receptor Modulation : The structural features of the compound allow it to interact with biological macromolecules, potentially modulating enzyme and receptor activity.
The mechanism by which this compound exerts its biological effects primarily involves its interaction with enzymes like NNMT. The presence of electron-withdrawing groups enhances binding affinity, indicating that structural modifications can optimize its inhibitory potential.
Interaction Studies
The amino group facilitates hydrogen bonding with biological targets, while the nitrile group allows for nucleophilic addition reactions. These interactions may lead to significant biological effects, including modulation of metabolic pathways and inhibition of pathogenic growth .
Research Findings and Case Studies
Several studies have explored the effectiveness of this compound in various biological contexts:
属性
IUPAC Name |
4-amino-3-prop-1-en-2-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5H,1,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDDRGLDYCBGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(C=CC(=C1)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














